An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages information on structurally related oxazole-4-carboxylic acid derivatives to present a thorough and well-rounded profile.
Chemical Structure and Identification
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a central 1,3-oxazole ring. This core structure is substituted at position 5 with a 2-fluorophenyl group and at position 4 with a carboxylic acid group.
Molecular Structure:
Caption: 2D Chemical Structure of the title compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid[1] |
| Molecular Formula | C₁₀H₆FNO₃[1] |
| CAS Number | 347187-18-2 |
| PubChem CID | 22714196[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F[1] |
| InChI | InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)[1] |
Physicochemical Properties
The physicochemical properties of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 207.16 g/mol | PubChem[1] |
| Exact Mass | 207.03317122 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Complexity | 249 | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Workflow:
Caption: General synthetic route for the target compound.
Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
This protocol is a general method and may require optimization for the specific synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.[3]
Step 1: Activation of Carboxylic Acid
-
To a solution of the starting carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add an activating agent.
-
Stir the mixture at room temperature for a designated period to ensure complete activation.
Step 2: Cycloaddition
-
To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 40 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
Step 3: Work-up and Purification of the Ester Intermediate
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester intermediate by column chromatography on silica gel.
Step 4: Ester Hydrolysis
-
Dissolve the purified ester intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final product.
Potential Biological Activities and Signaling Pathways
While there is no specific biological data for 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, the oxazole scaffold is a well-known pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial and anticancer activities.[4][5]
Potential as Anticancer Agents
Derivatives of oxazole-4-carboxylic acid have demonstrated potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action for such compounds can be diverse, but often involves the inhibition of key cellular enzymes or disruption of critical signaling pathways.
Caption: Potential anticancer mechanism of action.
Potential as Antimicrobial Agents
The oxazole ring is a core component of several antimicrobial agents.[4] The introduction of a fluorophenyl group can enhance lipophilicity and potentially improve cell membrane penetration, a desirable trait for antimicrobial drugs. The carboxylic acid moiety can be derivatized to amides to further modulate activity.
Caption: Potential antimicrobial mechanisms of action.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons of the 2-fluorophenyl group, a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the carbons of the oxazole ring, the carboxylic acid, and the 2-fluorophenyl group. The carbon attached to the fluorine would show a characteristic coupling.
-
IR: A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and C=N and C-O stretches for the oxazole ring, as well as aromatic C-H and C=C stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
Safety and Handling
Based on GHS classification for similar compounds, 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Conclusion and Future Directions
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a compound of interest for medicinal chemistry and drug discovery due to its structural features. The oxazole core is a proven pharmacophore, and the 2-fluorophenyl and carboxylic acid substituents offer opportunities for further chemical modification to optimize biological activity.
Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for this compound.
-
Conducting thorough experimental characterization, including spectroscopic analysis and determination of physicochemical properties.
-
Screening for a range of biological activities, particularly anticancer and antimicrobial properties, to determine its therapeutic potential.
-
Investigating the structure-activity relationship by synthesizing and testing a library of related derivatives.
This technical guide provides a foundational understanding of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, highlighting its potential and paving the way for future research and development.
References
- 1. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | C10H6FNO3 | CID 22714196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
